1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole
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Overview
Description
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of intermolecular interactions .
Biochemical Pathways
Triazole compounds are known to interfere with various biochemical pathways, including those involved in inflammation and pain signaling .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other triazole compounds, it may exert anti-inflammatory effects, reduce pain signaling, or have other therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reactants: 4-fluoro-2-methylphenyl azide and an alkyne
Catalyst: Copper(I) iodide (CuI)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
- 1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazole
- 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole
- 1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methoxy analogs. These properties make it a valuable compound in drug design and other applications.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-6-8(10)2-3-9(7)13-5-4-11-12-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZAOVHUVSQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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